molecular formula C11H7Cl2NO3 B1679884 Pyoluteorin CAS No. 25683-07-2

Pyoluteorin

Cat. No.: B1679884
CAS No.: 25683-07-2
M. Wt: 272.08 g/mol
InChI Key: JPGWTZORMBTNMF-UHFFFAOYSA-N
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Description

Pyoluteorin is a natural antibiotic that is biosynthesized from a hybrid nonribosomal peptide synthetase and polyketide synthase pathway. It was first isolated in the 1950s from Pseudomonas aeruginosa strains T359 and IFO 3455 . This compound is known for its toxicity against oomycetes, bacteria, fungi, and certain plants. It is particularly notable for its effectiveness against the plant pathogen Pythium ultimum, which causes significant agricultural losses .

Mechanism of Action

Target of Action

Pyoluteorin (Plt) is a secondary metabolite produced by Pseudomonas spp. and has a broad spectrum of antibiotic activity . It is most notable for its toxicity against the oomycete Pythium ultimum , a plant pathogen that causes a global loss in agriculture . It also targets the fungal pathogen Botrytis cinerea , which causes gray mold disease in Cannabis sativa crops .

Mode of Action

The primary mode of action of this compound relies on the production of antimicrobial metabolites with wide-spectrum antifungal activities . As a signaling molecule, this compound disrupts the PhlH-PphlG complex by binding to PhlH, leading to decreased levels of 2,4-DAPG . This strategic coordination allows the bacterium to focus its resources on producing the most advantageous antibiotic under specific circumstances .

Pharmacokinetics

The production of this compound is regulated by multiple physiological processes including fatty acid biosynthesis and transportation of taurine, siderophore, and amino acids .

Result of Action

The result of this compound’s action is the inhibition of growth in targeted pathogens. For instance, it has been shown to inhibit the growth of Botrytis cinerea and Pythium ultimum . It also has potential applications in cancer treatment, with derivatives being studied as an Mcl-1 antagonist to target cancers that have elevated Mcl-1 levels .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound was observed to increase at 4°C, suggesting that the bacterium may perform better as a this compound producer in field applications under similar environmental conditions .

Chemical Reactions Analysis

Types of Reactions: Pyoluteorin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s dichloropyrrole moiety and resorcinol ring are reactive sites for these transformations .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenating agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of catalysts .

Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified functional groups, such as hydroxylated or halogenated compounds. These derivatives are studied for their enhanced biological activities .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pyoluteorin include 2,4-diacetylphloroglucinol and pyrrolnitrin, which are also produced by Pseudomonas spp. and exhibit antimicrobial properties .

Uniqueness: this compound is unique due to its hybrid biosynthetic pathway and its broad-spectrum antimicrobial activity. Unlike other similar compounds, this compound has a distinct dichloropyrrole moiety and resorcinol ring, which contribute to its potent biological activities .

Properties

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGWTZORMBTNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180384
Record name Pyoluteorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-07-2
Record name Pyoluteorin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyoluteorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyoluteorin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyoluteorin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYOLUTEORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YM4R964TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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